molecular formula C20H14ClN3O3S2 B12124067 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12124067
M. Wt: 443.9 g/mol
InChI Key: GZVDSUDHDLYMCQ-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a chromene carboxamide scaffold. The chromene moiety, substituted with chlorine and methyl groups at positions 6 and 7, respectively, is structurally analogous to bioactive chromene derivatives known for kinase inhibition or antimicrobial activity . This compound (hereafter referred to by its systematic name) has been cataloged in chemical databases (e.g., ZINC9087978, STK577020) but lacks extensive published biological data in the provided evidence. Its synthesis likely follows routes similar to structurally related 1,3,4-thiadiazole derivatives, which exhibit moderate to high yields (68–88%) and melting points between 132°C and 170°C .

Properties

Molecular Formula

C20H14ClN3O3S2

Molecular Weight

443.9 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H14ClN3O3S2/c1-11-7-16-13(8-14(11)21)15(25)9-17(27-16)18(26)22-19-23-24-20(29-19)28-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,23,26)

InChI Key

GZVDSUDHDLYMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzylsulfanyl group. This intermediate is subsequently reacted with a chromene derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.

    Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives .

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares a 1,3,4-thiadiazole backbone with derivatives reported in , but differs in substituents and appended functional groups. Key comparisons are summarized below:

Compound ID/Name Thiadiazole Substituent Side Chain/Functional Group Yield (%) Melting Point (°C)
5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-...) Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 88 133–135
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol) 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 82 138–140
5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-...) Benzylthio 2-(2-Methoxyphenoxy)acetamide 85 135–136
Target Compound Benzylsulfanyl 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide N/A N/A

Key Observations:

  • Substituent Effects : The benzylsulfanyl group in the target compound mirrors the benzylthio group in 5h and 5m. Chlorine substitution (as in 5j) increases melting points slightly (138–140°C vs. 133–135°C for 5h), suggesting enhanced crystallinity or intermolecular interactions .
  • Chromene vs. Acetamide Side Chains : Unlike the acetamide-linked derivatives in , the target compound’s chromene-carboxamide group introduces rigidity and aromaticity, which may alter solubility and biological target specificity.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole moiety, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN4OS2. The structure includes:

  • Thiadiazole ring : Known for its biological activity.
  • Benzylsulfanyl group : Enhances interaction with biological targets.
  • Chlorinated chromene derivative : Potentially increases lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial and fungal strains.

A study highlighted that thiadiazole derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the benzylsulfanyl substitution may enhance this activity through better binding to bacterial enzymes .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiadiazole derivatives have been reported to modulate pathways involved in cancer cell proliferation and apoptosis. For example:

  • Mechanism of Action : The compound may inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which plays a role in cortisol metabolism. This inhibition can lead to altered metabolic states conducive to cancer cell growth suppression .
  • Case Studies : In vitro studies on similar thiadiazole derivatives have shown significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The growth inhibition concentration (GI50) values for these compounds were reported in the low micromolar range .

Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

Compound FeatureEffect on Activity
Benzylsulfanyl groupEnhances binding affinity to target proteins
Chlorine substitutionIncreases lipophilicity and cellular uptake
Thiadiazole ringEssential for antimicrobial and anticancer activities

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